molecular formula C10H7FO B1171851 N-TALLOW-1,3-PROPYLENEDIAMINE CAS No. 12707-60-7

N-TALLOW-1,3-PROPYLENEDIAMINE

Cat. No.: B1171851
CAS No.: 12707-60-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context and Significance in Contemporary Chemical Science

N-Tallow-1,3-propylenediamine, a derivative of tallow (B1178427), which is animal fat, holds a notable position in modern chemical science due to its versatile properties. ontosight.aiupichem.com As a cationic surfactant, it effectively reduces surface tension, making it a valuable component in the formulation of cleaning agents, detergents, and emulsifiers. upichem.commruchem.com Its chemical structure, featuring a trimethylene backbone with amine functional groups attached to alkyl chains derived from tallow, imparts unique characteristics that are leveraged in numerous applications. ontosight.ai The alkyl chains typically range from C14 to C18. ontosight.ai This compound is integral to the production of corrosion inhibitors, lubricants, and personal care items. ontosight.aiupichem.com Its ability to form stable emulsions is particularly crucial in the manufacturing of cosmetics, personal care products, and metalworking fluids. samreal.com

Historical Trajectories and Evolution of Research on Tallow-Derived Diamines

The use of tallow, a rendered form of beef or mutton suet, has a long history. wikipedia.org Historically, tallow was a primary raw material for making soap through a process called saponification. wikipedia.orgmpg.de The scientific understanding of fats and tallows advanced significantly with the work of chemists like Michel-Eugène Chevreul, who investigated their chemical composition. mpg.de This foundational research paved the way for the transformation of animal fats into a variety of chemical substances. mpg.de

Research into tallow-derived compounds has evolved to focus on creating more specialized and effective molecules. The development of this compound is a prime example of this progression, where the basic tallow structure is chemically modified to create a diamine with specific functional properties. This has led to its use in a wide array of industrial applications, from mineral flotation to textile softening. xinguangchem.com.cngoogle.com

Overview of Key Academic Research Domains

Academic research on this compound and related compounds spans several key areas:

Surfactant and Colloid Science: A significant body of research focuses on the surfactant properties of this compound and its derivatives. This includes studies on its effectiveness as an emulsifier, dispersant, and flotation agent. upichem.comkeruichemical.commade-in-china.com For instance, research has explored its use in the flotation of minerals like albite and quartz. researchgate.netresearchgate.net

Materials Science: The compound's role as a corrosion inhibitor and a component in lubricants and coatings is another active area of investigation. upichem.compainichemical.com Its ability to protect metal surfaces in harsh environments is a key focus. upichem.com

Organic Synthesis: The synthesis of this compound and its derivatives is a subject of academic interest. keruichemical.com This includes optimizing reaction conditions to improve yield and purity.

Biocidal Applications: The germicidal properties of this compound are also being explored in academic research. xinguangchem.com.cntheoremchem.com

Scope and Objectives of the Research Compendium

This compendium aims to provide a focused and scientifically accurate overview of this compound. The objective is to present detailed research findings based on credible sources, structured according to the outlined sections. The scope is strictly limited to the chemical compound itself, excluding information on dosage, administration, and adverse effects. The content is intended to be professional and authoritative, serving as a valuable resource for researchers and professionals in the field of chemistry.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula R[NH(CH₂)₃]nNH₂, n=1, 2, 3... (R is a tallow alkyl group) xinguangchem.com.cntheoremchem.com
Appearance at 25°C White or slightly yellow solid or paste xinguangchem.com.cnpainichemical.commade-in-china.com
Odor Slight ammonia (B1221849) smell when heated xinguangchem.com.cntheoremchem.com
Solubility Soluble in various organic solvents, insoluble in water xinguangchem.com.cntheoremchem.commade-in-china.com
Freezing Point 35-45°C xinguangchem.com.cn
Iodine Value ( g/100g ) 30-45 xinguangchem.com.cn
Total Amine Value (mg/g) 325-352 xinguangchem.com.cn

Interactive Data Table: Applications of this compound

ApplicationIndustryFunctionSource
Mineral Flotation Agent MiningCollector for minerals like phosphate (B84403) rock xinguangchem.com.cnkeruichemical.compainichemical.com
Asphalt (B605645) Emulsifier ConstructionStabilizes asphalt emulsions keruichemical.compainichemical.commade-in-china.comthegoodscentscompany.com
Corrosion Inhibitor IndustrialProtects metal surfaces upichem.comsamreal.com
Lubricant Additive Automotive/IndustrialReduces friction and wear ontosight.aixinguangchem.com.cnpainichemical.com
Pigment Dispersant Coatings/InksPrevents pigment settling xinguangchem.com.cnkeruichemical.commade-in-china.com
Anti-Caking Agent AgricultureFor fertilizers xinguangchem.com.cnmade-in-china.com
Fiber Softener TextilesProvides a soft feel to fabrics xinguangchem.com.cngoogle.com
Dyeing Assistant TextilesAids in the dyeing process xinguangchem.com.cntheoremchem.com
Anti-Static Agent Textiles/PlasticsPrevents static buildup xinguangchem.com.cntheoremchem.com
Germicide VariousKills microorganisms xinguangchem.com.cntheoremchem.com
Surfactant/Detergent Cleaning ProductsReduces surface tension ontosight.aiupichem.commade-in-china.com
Personal Care Products CosmeticsEmulsifier and moisturizing agent ontosight.aiupichem.comsamreal.com

Properties

CAS No.

12707-60-7

Molecular Formula

C10H7FO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Tallow 1,3 Propylenediamine

Established Synthetic Pathways for N-TALLOW-1,3-PROPYLENEDIAMINE

The synthesis of this compound, a diamine derived from animal fat, involves several established industrial processes. The "tallow" portion of the name refers to the mix of long-chain alkyl groups (typically C16-C18) derived from tallow (B1178427) fatty acids.

Direct Amination Processes

Direct amination is a primary method for synthesizing N-alkyl-1,3-propylenediamines. This process typically involves the reaction of a fatty alcohol or fatty acid derived from tallow with 1,3-propylenediamine. A more common industrial route is the reductive amination of fatty aldehydes or the reaction of fatty alcohols with ammonia (B1221849) and hydrogen over a catalyst.

Another significant pathway starts with acrylonitrile (B1666552), which is reacted with a tallow amine. The resulting aminopropionitrile is then catalytically hydrogenated to yield this compound. A related single-step process involves reacting acrylonitrile directly with an excess of liquid ammonia and hydrogen in the presence of a hydrogenation catalyst, such as cobalt or nickel, at elevated temperature and pressure. google.com While this produces the parent 1,3-propylenediamine, substituting ammonia with a primary tallow amine would lead to the N-substituted product.

Transamidation Approaches

Transamidation represents an alternative, though less commonly detailed, synthetic route. This chemical reaction involves the exchange of an amine group from an amide with another amine. In the context of this compound synthesis, this pathway would theoretically involve reacting a tallow-derived fatty amide with 1,3-propylenediamine. The reaction displaces the original amino group of the amide with the primary amino group of the 1,3-propylenediamine, yielding the desired product. This method is contingent on carefully controlled reaction conditions to favor the desired amine exchange.

Hydrogenation Pre-treatment in Synthesis

The alkyl chains in tallow are naturally composed of both saturated and unsaturated fatty acids. For applications requiring higher thermal and oxidative stability, the tallow source material is often hydrogenated prior to or after the amination reaction. xinguangchem.com.cn This pre-treatment step saturates the double bonds in the alkyl chains. The resulting product, known as N-hydrogenated tallow-1,3-propylenediamine, exhibits enhanced stability. xinguangchem.com.cngoogle.com This version of the compound is preferred in formulations where color and odor stability over time are critical. google.com

Derivatization Strategies and Novel Compound Synthesis

This compound serves as a versatile intermediate for synthesizing a variety of downstream chemical products due to the reactivity of its primary and secondary amine groups. made-in-china.comsunwisechem.com

Quaternization Reactions and Quaternary Ammonium (B1175870) Compound Formation

A significant application of this compound is its use as a precursor in the synthesis of quaternary ammonium compounds, often referred to as "quats". made-in-china.comsunwisechem.com Quaternization is a chemical process that involves the alkylation of the tertiary nitrogen atom in the diamine, resulting in a positively charged quaternary ammonium salt. ontosight.aiqixuanchemtec.com

This transformation enhances water solubility and imparts valuable surface-active properties. The resulting quaternized tallow diamine salts are used in various industries as cationic surfactants, emulsifiers, and fabric softeners. ontosight.aiqixuanchemtec.com Common alkylating agents used for this reaction include methylating agents like dimethyl sulfate. ontosight.ai

Table 1: Quaternization of this compound
ReactantReagentProduct TypeSignificance
This compoundAlkylating Agent (e.g., Dimethyl Sulfate, Methyl Chloride)Quaternary Ammonium SaltCreates a cationic surfactant with enhanced water solubility and surface activity. ontosight.aiqixuanchemtec.com
N-Tallow-1,3-diaminopropaneMethyl Acrylate, Sodium Hydroxide, Chloroacetic AcidBis-Cationic EmulsifierSynthesizes a specialized emulsifier with high stability for applications like asphalt (B605645) emulsions. researchgate.net

Amidation and Esterification Mechanisms

The amine groups of this compound readily undergo amidation reactions with carboxylic acids. A notable example is its use in the thermal amidation of carboxymethyl cellulose (B213188) (CMC). nih.gov In this solvent-free process, an ammonium salt is first formed between the carboxylic acid groups of the CMC and the amine groups of the diamine. Subsequent heating of this salt to high temperatures (e.g., 140–150 °C) results in the elimination of water and the formation of a stable amide bond. nih.gov This method allows for the grafting of hydrophobic tallow chains onto hydrophilic polymers.

Table 2: Amidation Reaction Example
SubstrateAmine ReactantReaction TypeMechanismResulting Bond
Carboxymethyl Cellulose (Acid form)N-Tallow-1,3-diaminopropaneThermal AmidationFormation of an intermediate ammonium salt, followed by heating to eliminate water. nih.govAmide

Esterification mechanisms are also relevant, though they typically involve a multi-step process. While the diamine itself lacks the hydroxyl groups necessary for direct esterification, it can be reacted with molecules that possess both a carboxyl group (to form an amide) and a hydroxyl group. Alternatively, the diamine can be derivatized first, for instance through reaction with an epoxide like propylene (B89431) oxide, to introduce hydroxyl groups that can then undergo esterification. ontosight.ai

Ethoxylation and Alkoxylation for Functionalization

This compound can be functionalized through ethoxylation and other alkoxylation reactions. These processes involve reacting the diamine with alkylene oxides like ethylene (B1197577) oxide or propylene oxide. This functionalization is valuable as it allows for the synthesis of nonionic surfactants. keruichemical.com

The resulting products, hydroxyalkylated substituted alkylene diamines, exhibit a range of physical and chemical properties depending on the amount of alkylene oxide used. google.com For instance, reacting N-tallow propylene diamine with approximately 3 moles of ethylene oxide per mole of the diamine yields a specific ethoxylated product. google.com

Commercially available products demonstrate the application of this functionalization. For example, ethoxylated N-tallow-1,3-diaminopropane is available with varying degrees of ethoxylation, such as products containing an average of 2 to 20 ethylene oxide (EO) units. google.com Specific examples include ethoxylates with 4.8, 10, or 13.4 EO units. google.com Similarly, propoxylated versions of N-(Tallow alkyl)-1,3-diaminopropane are also produced. made-in-china.com

The general appearance of these ethoxylated and propoxylated derivatives can range from a dark amber liquid to a yellowish paste. made-in-china.compainichemical.comrx-sol.com

Interactive Data Table: Examples of Ethoxylated and Propoxylated this compound

Product NameChemical NameCAS NumberForm
Ethoduomeen T/22Ethoxylated tallow propylene diamine61790-85-0Not Specified
RXSOL TDA 9.5Tallow Diamine Ethoxylate61790-85-0Dark Amber Liquid
Wedomine E2AT03,10Ethoxylated N-tallow-1,3- diaminopropane61790-85-0Not Specified
Not SpecifiedN- (Tallow alkyl) -1, 3-Diaminopropane, Propoxylated68603-75-8Colorless Liquid

Methylation and Other Alkyl Chain Modifications

N-alkyl propylene diamines, including the tallow derivative, can be prepared through various methods that modify the alkyl chain. One common technique is the alkylation of the diamine with an alkyl halide. Another method involves reacting an alkylamine with acrylonitrile, followed by hydrogenation to produce an alkyl-substituted propylene diamine. google.com

While specific details on the methylation of this compound are not extensively available in the provided results, the synthesis of related methylated diamines provides insight into potential pathways. For example, N,N'-dimethylpropane-1,3-diamine is a known compound, suggesting that methylation of the nitrogen atoms in the diamine is a feasible chemical transformation.

The "tallow" component itself is a mixture of fatty alkyl chains, primarily C16-C18 groups. google.com The composition of this tallow can be modified, for instance, by hydrogenation, leading to products like N-hydrogenated tallow-1,3-propylene diamine. xinguangchem.com.cn This modification changes the saturation of the alkyl chains, which can alter the physical and chemical properties of the final product.

Adsorption Mechanisms on Mineral Surfaces

The interaction of this compound with mineral surfaces is a key area of research, particularly in the field of mineral processing where it is utilized as a flotation agent. smolecule.com Its amphiphilic nature, combining a long, hydrophobic tallow chain with hydrophilic diamine head groups, allows it to modify the surface properties of minerals, facilitating their separation. smolecule.com

Research has specifically investigated the adsorption of this compound derivatives on silicate (B1173343) minerals such as albite and quartz. nih.gov These studies are fundamental to processes like froth flotation, which aims to selectively separate valuable minerals from gangue. smolecule.com For instance, this compound dioleate has been effectively used as a collector for the selective flotation of albite from quartz. nih.gov While flotation experiments demonstrate clear selectivity under specific conditions, spectroscopic and zeta potential measurements have revealed that the fundamental adsorption behavior of the collector can be similar on both mineral surfaces. nih.gov This suggests that factors beyond simple adsorption density, such as the particle size fractions and equilibration times used in studies, can influence the macroscopic outcome of the separation process. nih.gov

The pH of the aqueous medium is a critical parameter governing the adsorption of this compound onto mineral surfaces. smolecule.com This is because the charge of the molecule is highly dependent on the concentration of hydrogen ions. The diamine structure possesses two amine groups, a primary and a secondary one, which are protonated at different pH values. smolecule.com At a low pH (acidic conditions), both amine groups become protonated, resulting in a dicationic species. As the pH increases, the molecule undergoes sequential deprotonation, first forming a monocationic species and finally a neutral molecule at high pH levels (alkaline conditions). smolecule.com

This pH-dependent speciation directly impacts adsorption and flotation performance. For example, the selective flotation of albite from quartz using an this compound dioleate collector is effectively accomplished at a pH of 2. nih.gov At this acidic pH, the collector exists as a doubly positively charged species, which preferentially adsorbs on the targeted mineral surface, enabling separation. nih.gov

Table 1: pH-Dependent Speciation of this compound
pH RangeDominant Molecular FormNet Charge
< 7 (Acidic)Dicationic Species (both amine groups protonated)+2
7 - 11 (Intermediate)Monocationic Species (sequential protonation)+1
> 11 (Alkaline)Neutral Species (largely unprotonated)0

This table is based on the general protonation behavior of diamines as described in the literature. smolecule.com

The mechanism of adsorption onto silicate surfaces is multifaceted, involving more than just simple electrostatic attraction. At a pH of 2, where the this compound collector is dicationic, adsorption on fine particles of both albite and quartz is explained by a combination of two primary forces. nih.gov The first is the electrostatic interaction between the positively charged ammonium ions of the collector and the negatively charged mineral surface. The second, and equally important, mechanism is the formation of hydrogen bonds between the ammonium ions and the silanol (B1196071) groups (Si-OH) present on the surface of the silicate minerals. nih.gov The interplay of these forces dictates the adsorption behavior and ultimate effectiveness of the collector in flotation processes. nih.gov

The adsorption of surfactant molecules like this compound onto a substrate leads to the formation of an adsorbed layer or surface film, which alters the interfacial properties. While the formation of such films is the fundamental principle behind its function as a flotation collector, specific morphological studies detailing the structure of these films on silicate mineral surfaces are not extensively detailed in the available research. However, studies on related systems involving wormlike micelles have noted the formation of protective films on surfaces through physical adhesion. rsc.org The effectiveness of the separation of albite from quartz using this compound dioleate provides indirect evidence of the formation of a hydrophobic surface layer on the albite particles, rendering them floatable. nih.gov

Table 2: Summary of Flotation and Adsorption Findings for this compound Dioleate on Silicate Minerals
ParameterObservationSource
Target ApplicationSelective flotation of albite from quartz nih.gov
Optimal pH for SelectivitypH 2 nih.gov
Collector Species at Optimal pHDoubly positively charged (dicationic) nih.gov
Primary Adsorption MechanismsElectrostatic interactions and hydrogen bonding with surface silanol groups nih.gov
Achieved RecoveryOver 85% albite recovery from a feed containing ~50% albite (after desliming) nih.gov

Surface Active Properties and Micellar Behavior

As a surfactant, this compound exhibits behavior characteristic of amphiphilic molecules, including the ability to reduce surface tension and form aggregates in solution. smolecule.com

In aqueous solutions, surfactant molecules self-assemble into aggregates known as micelles above a certain concentration called the Critical Micelle Concentration (CMC). smolecule.com The micellization behavior of this compound is dependent on environmental factors. smolecule.com In alkaline conditions (pH 6-10), micelle formation is relatively independent of pH. smolecule.com However, under acidic conditions (pH < 5), the behavior becomes pH-dependent, which corresponds to the protonation of the amine head groups. smolecule.com The presence of electrolytes (salts) in the solution can also influence micellization, typically reducing the CMC by screening the electrostatic repulsion between the charged cationic head groups. smolecule.com

Surfactants can form various types of aggregate structures, from simple spherical micelles to more complex arrangements like cylindrical or wormlike micelles. umd.edu Wormlike micelles are long, flexible, and entangled chains that can impart significant viscoelasticity to a solution. rsc.orgumd.edu They are typically formed under specific conditions, such as the addition of salt or the mixing of oppositely charged surfactants, which screen head group repulsion and promote one-dimensional growth. umd.edu While the general principles of wormlike micelle formation are well-established for many surfactant systems, specific studies confirming the formation of wormlike micelles by this compound alone were not identified in the searched literature. umd.eduresearchgate.net

Environmental Science and Degradation Research of N Tallow 1,3 Propylenediamine

Biodegradation Pathways and Rates

The biodegradability of N-tallow-1,3-propylenediamine is a key factor in its environmental persistence. As a fatty amine derivative, its degradation is influenced by its chemical structure and the environmental conditions.

Research indicates that long-chain aliphatic amines, including tallow-1,3-diaminopropane, can be readily biodegradable under aerobic conditions. researchgate.netoup.com However, the inherent toxicity of these compounds to the microorganisms used in standard biodegradation tests can sometimes produce false-negative results. researchgate.net Studies have shown that when the test concentration is lowered or toxicity-mitigating agents are used, ready biodegradability can be demonstrated. researchgate.net

The aerobic biodegradation pathway for long-chain alkylamines is understood to proceed through initial oxidation. For instance, a Pseudomonas species has been shown to cleave the C-N bond, utilizing the alkyl chain as a source of carbon and energy. nih.gov This process involves the oxidation of the amine to an aldehyde, which is then further oxidized to the corresponding fatty acid. This fatty acid can then enter the β-oxidation pathway for complete mineralization. oup.com

Under anaerobic conditions, the degradation of surfactants can be significantly slower, and some may be persistent. researchgate.netbeamreach.org For long-chain alkylamines, one study demonstrated that biodegradation can occur under denitrifying conditions. A strain of Pseudomonas stutzeri was shown to degrade primary alkylamines via a pathway similar to aerobic degradation, involving oxidation to an aldehyde and then a fatty acid, which is subsequently mineralized. oup.com This suggests that in anoxic environments where nitrate (B79036) is available, degradation of this compound is feasible.

ConditionDegradation PotentialProposed PathwayKey Findings
AerobicReadily BiodegradableInitial C-N cleavage, oxidation of alkyl chain to fatty acid, followed by β-oxidation. oup.comnih.govToxicity to microorganisms at high concentrations can inhibit degradation in standard tests. researchgate.net
Anaerobic (Denitrifying)BiodegradableOxidation to aldehyde, then to fatty acid, followed by mineralization. oup.comDegradation is possible in the absence of oxygen if an alternative electron acceptor like nitrate is present.

Several factors can impact the rate and extent of this compound biodegradation in the environment.

Toxicity and Concentration: Fatty amine derivatives can be toxic to the microbial consortia responsible for degradation, particularly at the high concentrations used in standard laboratory tests for ready biodegradability. researchgate.net Environmental concentrations are typically much lower, which may allow for acclimation and degradation.

Bioavailability: The low water solubility of this compound and its tendency to adsorb to solids can limit its availability to microorganisms. researchgate.netxinguangchem.com.cn Degradation often occurs at the solid-water interface.

Oxygen and Electron Acceptors: The presence of oxygen is a primary factor, with aerobic degradation generally being more rapid. In anoxic environments, the availability of alternative electron acceptors, such as nitrate, is crucial for anaerobic biodegradation to proceed. oup.com

Sorption: While high sorption can reduce bioavailability, it also lowers the concentration in the aqueous phase, which can mitigate toxicity to aquatic microorganisms. oup.com

Environmental Fate and Distribution in Media

The physicochemical properties of this compound, particularly its cationic nature and long hydrophobic tallow (B1178427) chain, govern its movement and partitioning in the environment.

As a cationic surfactant, this compound has a strong affinity for negatively charged surfaces. Environmental solids such as soil, sediment, and activated sludge are typically rich in anionic sites (e.g., clays, organic matter), leading to significant adsorption of the compound. oup.comresearchgate.net This strong sorption behavior means that upon release into the environment, the compound is expected to partition extensively from the water column into soil and sediment.

This partitioning has two main consequences: it reduces the concentration of the dissolved chemical in surface waters but leads to its accumulation in solids. oup.com Most releases of long-chain aliphatic amines to the environment are expected to occur through wastewater treatment systems, where they will largely be removed from the effluent by adsorbing onto sludge. canada.ca Subsequent application of these biosolids to agricultural land can then introduce the compound into the terrestrial environment. canada.ca

Environmental CompartmentExpected BehaviorGoverning Factors
WaterLow concentration in dissolved phase; potential for transport on suspended solids.Low water solubility; high sorption tendency. oup.comxinguangchem.com.cn
Soil & SedimentStrong adsorption and accumulation.Cationic nature and interaction with negatively charged particles (clay, organic matter). oup.com
Wastewater Treatment PlantsHigh removal from effluent via sorption to activated sludge. oup.comStrong affinity for particulate matter. oup.com

The transport of this compound in aquatic systems is limited by its negligible water solubility and strong tendency to adsorb to particulate matter. oup.comxinguangchem.com.cn While the dissolved phase concentration is expected to be low, transport can occur when the compound is bound to suspended sediments or colloids. This can be a significant pathway for its distribution in rivers and other water bodies, moving the contaminant from the point of discharge to downstream depositional zones. canada.ca

Bioaccumulation Potential Studies

Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. wikipedia.org For this compound, its long, hydrophobic alkyl chain suggests a potential for bioaccumulation.

A draft screening assessment by the Canadian government proposed that long-chain aliphatic amines with alkyl chains of C14 or greater meet the criteria for bioaccumulation. canada.cacanada.ca Given that the "tallow" component consists primarily of C16 and C18 fatty chains, this compound falls into this category. The hydrophobic nature of the tallow group drives the partitioning of the molecule from water into the lipid tissues of aquatic organisms.

Advanced Analytical and Characterization Methodologies in N Tallow 1,3 Propylenediamine Research

Spectroscopic Techniques for Structural Elucidation and Surface Analysis

Spectroscopic methods are indispensable for probing the molecular structure and surface chemistry of N-tallow-1,3-propylenediamine. These techniques provide insights into the functional groups present and the elemental composition of the compound's surface.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. The presence of primary and secondary amine groups, as well as the long aliphatic "tallow" chain, gives rise to a distinct spectral fingerprint.

Key vibrational modes observed in the FTIR spectrum of this compound include N-H stretching vibrations of the primary and secondary amine groups, which typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the long alkyl chain are prominent in the 2850-2960 cm⁻¹ range. Furthermore, N-H bending vibrations can be observed around 1590-1650 cm⁻¹, and C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Functional Group Assignment
N-H Stretch3300-3500Primary and Secondary Amines
C-H Stretch2850-2960Aliphatic (Tallow) Chain
N-H Bend1590-1650Primary and Secondary Amines
C-N Stretch1000-1250Aliphatic Amines

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly useful for analyzing thin films and understanding its interaction with surfaces, such as in corrosion inhibition applications.

The high-resolution XPS spectra of this compound would exhibit characteristic peaks for carbon (C 1s) and nitrogen (N 1s). The C 1s spectrum can be deconvoluted to distinguish between the aliphatic carbon atoms (C-C, C-H) of the tallow (B1178427) chain and the carbon atoms bonded to nitrogen (C-N). The N 1s spectrum provides information about the chemical state of the nitrogen atoms in the primary and secondary amine groups. The binding energies of these core-level electrons are indicative of the chemical environment of the atoms. For instance, protonated amine groups (-NH₃⁺) will exhibit a higher binding energy in the N 1s spectrum compared to the neutral amine groups (-NH₂).

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1sC-C, C-H~285.0
C 1sC-N~286.0
N 1s-NH₂, -NHR~399.0 - 400.0
N 1s-NH₃⁺~401.0 - 402.0

Chromatographic and Mass Spectrometric Approaches for Quantification and Identification

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures. These methods offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile organic compounds. Due to the relatively low volatility of long-chain amines like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA), which convert the primary and secondary amine groups into their corresponding amides.

The derivatized compound is then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides a mass spectrum, which is a plot of ion intensity as a function of mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used for its identification.

Derivatization ReagentResulting DerivativeKey Features
Trifluoroacetic Anhydride (TFAA)Trifluoroacetylated amideIncreases volatility and improves chromatographic peak shape.
Pentafluoropropionic Anhydride (PFPA)Pentafluoropropionyl amideEnhances volatility and provides characteristic mass fragments for MS detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For this compound, LC-MS/MS can be used for its direct analysis without the need for derivatization. The compound is first separated by liquid chromatography, typically using a reversed-phase column, and then detected by a tandem mass spectrometer.

In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and allows for accurate quantification even in complex matrices.

Analytical StepTechniqueDescription
SeparationLiquid Chromatography (LC)Separates this compound from other components in a mixture.
IonizationElectrospray Ionization (ESI)Generates protonated molecules ([M+H]⁺) in the gas phase.
DetectionTandem Mass Spectrometry (MS/MS)Selects the precursor ion and fragments it to produce specific product ions for identification and quantification.

Surface Imaging and Topography Analysis

Given the use of this compound in applications such as corrosion inhibition and as a surfactant, understanding its behavior at interfaces is critical. Surface imaging and topography analysis techniques provide valuable insights into the morphology and properties of films formed by this compound.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize the surface of a material at the nanoscale. In the context of this compound research, AFM can be employed to study the morphology of inhibitor films formed on metal surfaces. researchgate.net By scanning a sharp tip over the surface, a three-dimensional topographic image can be generated, revealing details about the film's thickness, uniformity, and the presence of any defects. researchgate.net This information is crucial for understanding the mechanism of corrosion protection. Furthermore, AFM can be used to investigate the self-assembly of this compound molecules on various substrates, providing insights into their surfactant properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at a high resolution. In the context of this compound research, SEM is instrumental in examining the adsorption of this collector on mineral surfaces.

Detailed Research Findings:

The application of SEM post-adsorption would typically involve analyzing the mineral particles after being treated with a solution of this compound. Researchers would look for changes in the surface texture, the presence of an organic layer, and the distribution of the collector on the mineral faces. Such analysis helps in qualitatively assessing the extent and selectivity of adsorption, which is fundamental to its role as a flotation agent.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that provides topographical information at the nanoscale. It can be operated in various modes to probe different surface properties, making it an invaluable tool for studying the adsorption of surfactant molecules like this compound on substrates.

Detailed Research Findings:

Direct AFM studies specifically imaging the adsorbed layers of this compound on mineral surfaces are not prominently featured in the available scientific literature. However, the utility of AFM in the broader field of mineral flotation science is well-established for both imaging and force sensing azooptics.com. AFM has been successfully used to study the adsorption of other flotation collectors on mineral surfaces, characterize the structure of water at the mineral-water interface, and measure inter-particle forces azooptics.com.

In a typical application relevant to this compound, AFM could be used in situ in a liquid cell to observe the self-assembly of the diamine molecules on a freshly cleaved mineral surface, such as mica or quartz. This would provide insights into the formation of adsorbed layers, including their structure, thickness, and coverage. Furthermore, by attaching a mineral particle to the AFM cantilever, force measurements could be performed between the particle and a flat mineral surface in the presence of the collector solution. This would allow for the quantification of adhesion and interaction forces, which are critical for understanding the mechanisms of flotation.

Electrokinetic Studies and Zeta Potential Measurements

Electrokinetic studies, particularly zeta potential measurements, are fundamental in understanding the surface charge of mineral particles in aqueous solutions and how it is modified by the adsorption of collectors like this compound. The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and plays a crucial role in the stability of colloidal dispersions and the attachment of particles to air bubbles in flotation.

Detailed Research Findings:

Research on the adsorption of N-tallow-1,3-propanediamine-dioleate on albite and quartz minerals has utilized zeta potential measurements to elucidate the adsorption mechanism nih.gov. The zeta potentials of the minerals were measured as a function of pH in the presence and absence of the collector. These studies have shown that the adsorption behavior of the collector is similar on both albite and quartz nih.gov. The changes in zeta potential are in good agreement with the formation of ionic species and free molecular forms of the collector at different pH values nih.gov.

Another study on the interaction of feldspar (B12085585) and quartz with the same mixed collector also employed zeta potential measurements researchgate.net. The results indicated that the separation process of feldspar from quartz is more significant at a pH of 2, where the surface charge of quartz is close to zero researchgate.net. The addition of the collector was found to alter the zeta potential of the minerals, indicating adsorption onto their surfaces researchgate.net.

Below is a representative data table illustrating the kind of results obtained from such studies, showing the effect of collector concentration on the zeta potential of a mineral at a specific pH.

Collector Concentration (M)Zeta Potential of Mineral (mV)
0-25
1 x 10⁻⁵-15
5 x 10⁻⁵-5
1 x 10⁻⁴+5
5 x 10⁻⁴+15
Note: This table is illustrative and based on typical trends observed in zeta potential measurements with cationic collectors.

Rheological and Interfacial Tension Measurements

The rheological properties of mineral slurries and the interfacial tension between the aqueous solution and air bubbles are critical parameters in flotation processes. The adsorption of surfactants like this compound can significantly influence these properties.

Detailed Research Findings:

Generally, the addition of a collector to a mineral slurry can affect its viscosity. The nature of the adsorbed layer (e.g., its packing and hydration) will determine the extent of this effect. Interfacial tension measurements, typically performed using techniques like the pendant drop method or a Du Noüy ring tensiometer, would quantify the reduction in the surface tension of water upon the addition of this compound. This reduction in interfacial tension is a key indicator of its surfactant efficacy and its ability to facilitate the attachment of air bubbles to mineral particles.

A hypothetical data table representing the effect of this compound concentration on the surface tension of water is presented below.

This compound Concentration (M)Surface Tension (mN/m)
072.8
1 x 10⁻⁶65.2
1 x 10⁻⁵55.8
1 x 10⁻⁴42.3
1 x 10⁻³35.1
Note: This table is for illustrative purposes and reflects the expected trend for a cationic surfactant.

Flotation Performance Assessment Methods (e.g., Hallimond Flotation Tests)

The ultimate measure of a collector's effectiveness is its performance in a flotation process. Laboratory-scale flotation tests are essential for evaluating and optimizing the performance of collectors like this compound. The Hallimond tube is a commonly used apparatus for conducting such tests on pure minerals.

Detailed Research Findings:

Studies on the selective flotation of albite from quartz have employed Hallimond flotation tests to assess the performance of N-tallow-1,3-propanediamine-dioleate as a collector nih.gov. The flotation response of the minerals was investigated as a function of pH and collector concentration. The results indicated that albite can be selectively floated from quartz at a pH of 2 nih.gov. At this pH, the doubly positively charged collector species adsorb on the negatively charged albite surface, rendering it hydrophobic, while adsorption on the near-neutral quartz surface is less favorable nih.gov.

Another investigation also utilized single mineral flotation tests using a Hallimond tube to evaluate the floatability of feldspar and quartz with the same collector researchgate.net. It was found that the floatability of feldspar increased with an increasing concentration of the collector researchgate.net. These tests are crucial for determining the optimal conditions (e.g., pH, collector concentration) for selective mineral separation.

An example of data that could be generated from Hallimond flotation tests is shown in the table below.

Collector Concentration (mg/L)pHMineral Recovery (%) - AlbiteMineral Recovery (%) - Quartz
5028510
10029215
15029520
10047025
10065030
Note: This data is representative of typical results from selective mineral flotation tests.

Theoretical and Computational Chemistry Studies of N Tallow 1,3 Propylenediamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For N-Tallow-1,3-propylenediamine, these calculations can predict its behavior as a corrosion inhibitor by quantifying its ability to adsorb onto metal surfaces.

DFT calculations are frequently employed to determine key quantum chemical parameters that correlate with the corrosion inhibition efficiency of organic molecules. researchgate.netdlsu.edu.ph These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and the fraction of electrons transferred (ΔN). mdpi.comtaylorfrancis.com

For long-chain amines and diamines similar to this compound, the nitrogen atoms are the primary sites for interaction with metal surfaces due to the presence of lone pairs of electrons. researchgate.net The EHOMO is associated with the molecule's capacity to donate electrons; a higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption and better corrosion inhibition. researchgate.net Conversely, the ELUMO represents the ability to accept electrons. A lower ΔE value suggests higher reactivity and thus a greater potential for inhibition. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Amine-based Corrosion Inhibitors (Calculated via DFT)

ParameterRepresentative Value RangeSignificance in Corrosion Inhibition
EHOMO (eV) -6.0 to -8.5Higher values indicate better electron-donating ability.
ELUMO (eV) -1.0 to 1.0Lower values indicate better electron-accepting ability.
Energy Gap (ΔE) (eV) 5.0 to 9.5Lower values suggest higher reactivity and inhibition efficiency.
Dipole Moment (μ) (Debye) 1.5 to 4.0Higher values can promote adsorption on metal surfaces.
Fraction of Electrons Transferred (ΔN) 0.1 to 0.4Positive values indicate electron donation to the metal surface.

Note: These values are illustrative and based on DFT studies of similar long-chain amine corrosion inhibitors.

DFT can also be used to model the adsorption of an inhibitor molecule on a metal surface, such as iron or aluminum, and to calculate the adsorption energy. bohrium.comrsc.org This provides a quantitative measure of the strength of the interaction between the this compound molecule and the surface. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mat-pro.com

For molecules like this compound, the amine groups are expected to be the primary centers for chemical adsorption on a metal surface. mat-pro.com The long tallow (B1178427) chain would then orient away from the surface, forming a hydrophobic layer that repels water and corrosive species. mat-pro.com Adsorption energy calculations for similar systems have shown that the interaction is a combination of physical and chemical adsorption. mat-pro.com The magnitude of the calculated adsorption energy helps to understand the stability and durability of the protective film formed on the metal.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide a dynamic picture of its behavior at interfaces, such as a metal-water interface in a corrosive environment. mdpi.com

MD simulations can model the process of this compound molecules adsorbing onto a metal surface from an aqueous solution. mdpi.com These simulations can reveal how the molecules arrange themselves on the surface to form a protective film. The long, hydrophobic tallow tail of the molecule plays a crucial role in the formation of a dense, non-polar barrier. mat-pro.com

Simulations can track the orientation of the molecules, the thickness of the adsorbed film, and the density of the film as a function of time and concentration. mdpi.com The results of such simulations for similar long-chain amines have demonstrated the formation of a well-ordered and compact inhibitor film, which acts as a barrier to the diffusion of corrosive ions towards the metal surface. mdpi.com The binding energy between the inhibitor molecules and the metal surface can also be calculated from MD simulations, providing another measure of the stability of the protective layer.

Table 2: Illustrative Outputs from Molecular Dynamics Simulations of Amine Inhibitor Adsorption

Simulation ParameterTypical Finding for Long-Chain AminesImplication for this compound
Binding Energy (kcal/mol) High negative valuesIndicates strong and spontaneous adsorption on the metal surface.
Film Thickness (Å) Increases with concentrationA thicker film provides a better barrier against corrosive species.
Molecular Orientation Amine groups towards the surface, alkyl chains awayFormation of a hydrophobic, water-repellent layer.
Radial Distribution Function Sharp peaks at short distances between N atoms and surfaceConfirms strong interaction and adsorption of the amine head groups.

Note: The table presents expected findings based on MD simulations of analogous corrosion inhibitors.

MD simulations can also be used to study the behavior of this compound in bulk solution, for instance, its interaction with other molecules and ions. This is relevant for understanding its properties as a surfactant and emulsifier. researchgate.net Simulations can predict the formation of micelles above a certain concentration, a key characteristic of surfactants. researchgate.net The study of intermolecular interactions helps to explain the compound's solubility characteristics and its ability to stabilize emulsions. researchgate.net

Emerging Research Frontiers and Future Perspectives for N Tallow 1,3 Propylenediamine

Development of Next-Generation N-TALLOW-1,3-PROPYLENEDIAMINE Derivatives

The foundational structure of this compound, with its long hydrophobic tallow (B1178427) chain and two reactive amine groups, serves as a versatile platform for chemical modification. Current research is moving beyond simple formulations to the synthesis of distinct derivatives with precisely tailored functionalities.

Key strategies in developing these next-generation derivatives include:

Quaternization: The reaction of the amine groups with alkyl halides leads to the formation of quaternary ammonium (B1175870) compounds. smolecule.com This modification enhances the cationic nature of the molecule, which can significantly boost its antimicrobial activity and improve its function as an antistatic agent. Future research is aimed at using novel quaternizing agents to introduce additional functionalities, such as UV-stability or enhanced thermal resistance.

Ethoxylation and Propoxylation: The addition of ethylene (B1197577) oxide or propylene (B89431) oxide to the amine groups yields nonionic surfactants. echemi.com The length and composition of the polyether chains can be adjusted to control the hydrophilic-lipophilic balance (HLB), allowing for the creation of specialized emulsifiers, dispersants, or detergents for specific oil/water systems.

Amidation and Esterification: Reacting this compound with carboxylic acids can form amides or esters, transforming it into a different class of surfactants and emulsifiers. smolecule.com

Polymerization: A significant area of development involves using the diamine as a monomer or cross-linking agent. For instance, its reaction with compounds like epichlorohydrin (B41342) produces polymeric polyamines. google.comgoogleapis.com These polymers are explored for use in advanced applications such as fuel conductivity improvers and specialized coatings.

Hydrogenation: The saturation of the fatty acid chains through hydrogenation results in derivatives with higher melting points and improved oxidative stability. smolecule.com

Derivative ClassModification ProcessKey Property EnhancementPotential Next-Generation Application
Quaternary Ammonium CompoundsReaction with alkyl halidesEnhanced cationic charge, antimicrobial efficacyBiocidal coatings, advanced fabric softeners
Polyether AminesEthoxylation/PropoxylationTunable Hydrophilic-Lipophilic Balance (HLB)High-performance emulsifiers for agrochemicals
Polymeric PolyaminesReaction with epichlorohydrinIncreased molecular weight, film-forming abilityConductivity additives in low-sulfur fuels google.comdokumen.pubbibis.ir
Hydrogenated DerivativesCatalytic hydrogenation of tallow chainsImproved thermal and oxidative stabilityHigh-temperature lubricants and corrosion inhibitors

Integration into Novel Multifunctional Material Systems

The inherent properties of this compound, such as surface activity, corrosion inhibition, and dispersion, make it an ideal candidate for inclusion in multifunctional materials where a single component can perform several roles.

Advanced Coatings: Research is underway to incorporate the compound into "smart" coatings. For example, its hydrophobic nature and ability to form self-healing films are being explored for use in self-healing anticorrosive coatings. researchgate.net In such a system, the diamine can act as both a corrosion inhibitor and a healing agent, migrating to damaged areas to restore the protective barrier.

High-Performance Lubricants and Coolants: In the formulation of synthetic lubricants, derivatives like this compound oleate (B1233923) are used as part of additive packages that provide rust inhibition, yellow metal pacification, and improved hydrolytic stability. google.com This integration allows for the creation of extended-life coolants with high flash points and low odor. google.com

Green Chemistry Principles in this compound Research and Synthesis

The synthesis and application of this compound are increasingly being viewed through the lens of green chemistry, driven by both regulatory pressures and a growing market demand for sustainable products.

A primary advantage of this compound is its origin: it is derived from tallow, a renewable and readily available fat byproduct from the meat industry. smolecule.com This bio-based feedstock provides a more sustainable alternative to purely petrochemical-derived surfactants.

Key areas of focus for applying green chemistry principles include:

Atom Economy: Optimizing synthesis routes, such as direct amination of tallow fatty acids with 1,3-propanediamine, to maximize the incorporation of reactants into the final product and minimize waste. smolecule.com

Catalysis: Developing more efficient and recyclable catalysts for the amination and hydrogenation processes. This reduces energy consumption and avoids the use of stoichiometric reagents that generate more waste.

Biodegradability: While the compound possesses some biodegradability, research is focused on developing derivatives that exhibit more rapid and complete degradation in the environment, reducing its potential impact on aquatic ecosystems. smolecule.com

Sustainable Sourcing: Ensuring that the tallow feedstock is sourced from sustainable and traceable supply chains.

Advanced Modeling and Simulation for Predictive Research

While specific computational studies on this compound are not yet widely published, the field of surfactant and polymer science is increasingly relying on advanced modeling and simulation to predict molecular behavior and guide product development. These techniques are highly applicable to accelerating research into this compound and its derivatives.

Molecular dynamics simulations can be employed to understand how individual molecules of this compound and its derivatives behave at interfaces. For analogous mixed surfactant systems, modeling has been used to predict critical properties. researchgate.net

Potential applications for predictive modeling include:

Predicting Surface Activity: Simulating the aggregation of molecules at an air-water or oil-water interface to predict properties like surface tension reduction and critical micelle concentration (CMC). researchgate.net

Modeling Adsorption: Simulating the interaction of the molecule with various surfaces, such as minerals in flotation processes or metals for corrosion inhibition, to optimize performance and understand adsorption mechanisms. researchgate.netresearchgate.net

Formulation Design: Predicting the interaction and phase behavior of this compound with other components in a complex formulation, reducing the need for extensive trial-and-error laboratory work.

Modeling TechniquePredicted Property / BehaviorResearch and Development Impact
Molecular Dynamics (MD)Aggregation behavior, micelle formation (CMC)Faster screening of new derivatives for surfactant efficacy
Quantum Mechanics (QM)Reaction pathways, electronic propertiesOptimization of synthesis routes and catalyst design
Coarse-Grained SimulationLarge-scale phase behavior, formulation stabilityDesigning stable emulsions and dispersions with fewer experiments
Radial Distribution Function (RDF) AnalysisInteraction strength between molecules in a mixture researchgate.netUnderstanding and predicting synergistic effects in formulations

Synergistic Research with Other Chemical Classes

A significant frontier in the application of this compound is the discovery of synergistic effects when it is combined with other chemical classes. This synergy allows for enhanced performance that is greater than the sum of the individual components.

With Anionic Surfactants: In mineral flotation, it is often used as a mixed cationic/anionic collector, such as this compound-dioleate. researchgate.netresearchgate.netresearchgate.net The combination of the cationic diamine and an anionic oleate leads to co-adsorption on mineral surfaces, significantly improving the hydrophobicity and separation efficiency in a way that neither component could achieve alone. researchgate.net

With Polymers and Dispersants: In fuel additives, a polymeric reaction product of this compound and epichlorohydrin exhibits a synergistic cooperative effect when used with succinimide (B58015) dispersants to improve the conductivity of fuel oils. google.com

With Acids: The compound is formulated with acids like dodecylbenzene (B1670861) sulfonic acid in certain additive packages. dokumen.pubbibis.ir The acid neutralizes the amine to form an amine salt, which has different solubility and surface-active properties, creating a versatile component for various formulations.

With Other Corrosion Inhibitors: In coolant and lubricant formulations, it is used in combination with amino acid derivatives and other substituted amines to provide robust rust inhibition across a range of conditions. google.com

This synergistic approach is critical for developing highly effective, cost-efficient formulations for complex industrial challenges.

Q & A

Q. What are the recommended methodologies for synthesizing N-tallow-1,3-propylenediamine and its derivatives?

this compound is synthesized via alkylation of 1,3-propanediamine with tallow alkyl groups, typically derived from hydrogenated tallow fatty acids. A common derivative, N-tallow-1,3-propanediamine dioleate, is produced by reacting the parent diamine with oleic acid in an emulsification process . For quaternary ammonium derivatives, quaternization with methyl chloride is employed . Researchers should optimize reaction conditions (e.g., temperature, molar ratios) to control purity and chain-length distribution, which impacts physicochemical properties .

Q. How can the alkyl chain distribution of this compound be characterized experimentally?

The alkyl chain distribution (critical for properties like solubility and surfactant activity) is typically analyzed using gas chromatography-mass spectrometry (GC-MS). For example, commercial grades of this compound exhibit a chain-length distribution of ~5% C14, 30% C16, and 65% C18 . Researchers should cross-validate results with nuclear magnetic resonance (NMR) or titration methods to confirm amine values (e.g., total amine values ranging from 305–359 mg KOH/g in commercial batches) .

Q. What are the primary applications of this compound in non-commercial research contexts?

This compound serves as a cationic surfactant in experimental formulations, such as emulsifiers for solvent cleaners and pesticide delivery systems . It also acts as a dispersant in oil-based coatings by forming salts with fatty acids (e.g., oleates) to stabilize pigments . Advanced studies explore its role in synergistic lubricant additives, where it is reacted with polyoxyethylenated nonylphenol phosphate to enhance thermal stability .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties, such as melting points?

Discrepancies in melting points (e.g., 25°C vs. 30–40°C for derivatives) may arise from differences in alkyl chain distribution or sample purity. To resolve this, use differential scanning calorimetry (DSC) to analyze batch-specific thermal behavior. Standardize synthesis protocols and document chain-length distributions using GC-MS to ensure reproducibility .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is ideal for quantification in mixtures, as demonstrated for structurally similar amines . For ethoxylated derivatives (e.g., PEG-10 tallow aminopropylamine), combine titration (to determine amine value) with Fourier-transform infrared spectroscopy (FTIR) to confirm ethoxylation efficiency .

Q. How does ethoxylation modify the surfactant properties of this compound?

Ethoxylation introduces polyoxyethylene chains, enhancing hydrophilicity and reducing irritation potential. For example, PEG-10 derivatives exhibit improved solubility in aqueous systems while retaining cationic surfactant activity. Researchers should monitor the degree of ethoxylation (via hydroxyl value titration) and correlate it with critical micelle concentration (CMC) changes .

Q. What experimental strategies can resolve contradictions in amine value data across commercial batches?

Commercial batches may show variability in total amine values (e.g., 305–359 mg KOH/g ). To ensure consistency:

  • Standardize titration protocols (e.g., potentiometric titration in non-aqueous solvents).
  • Cross-check with ion chromatography to quantify free amine content.
  • Validate against reference materials with documented chain-length distributions .

Q. How can this compound be integrated into green chemistry research?

Explore its use in bio-based surfactant formulations by replacing synthetic alkyl chains with sustainably sourced tallow. Assess environmental impact via biodegradability testing (e.g., OECD 301D) and compare performance to petrochemical alternatives. Document synthesis pathways to minimize hazardous byproducts .

Methodological Guidelines

  • Chain-Length Analysis : Use GC-MS with a polar capillary column (e.g., DB-5) and electron ionization (EI) to resolve C14–C18 chains .
  • Amine Value Determination : Employ potentiometric titration with 0.1M HCl in isopropanol/chloroform (1:1) .
  • Derivative Synthesis : For quaternization, react with methyl chloride at 60–80°C under nitrogen; monitor reaction progress via FTIR for N-CH3 bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.